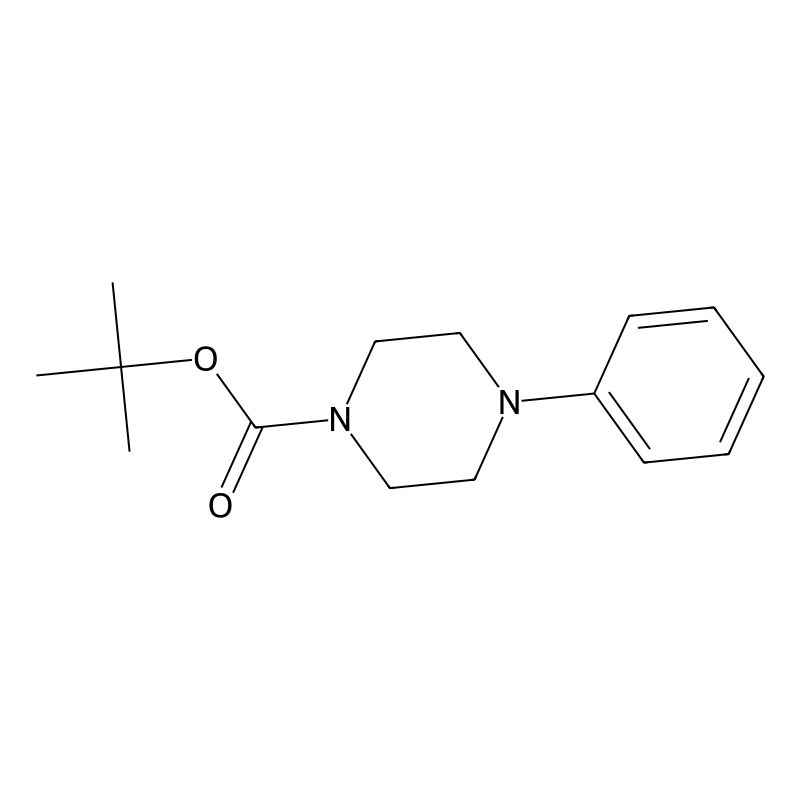

Tert-butyl 4-phenylpiperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for the Synthesis of Functionalized Piperazines:

Tert-butyl 4-phenylpiperazine-1-carboxylate can serve as a valuable starting material for the synthesis of various functionalized piperazine derivatives. The tert-butyl protecting group (Boc) can be easily removed under specific conditions, allowing for further modifications at the nitrogen atom of the piperazine ring. This characteristic makes it a versatile building block for the creation of diverse piperazine-based molecules with potential applications in medicinal chemistry and materials science [].

Tert-butyl 4-phenylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Its structure features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, along with a tert-butyl group and a phenyl group attached to the piperazine. The compound is characterized by its carboxylate functional group, which contributes to its chemical reactivity and biological properties.

The molecular formula of tert-butyl 4-phenylpiperazine-1-carboxylate is C15H22N2O2, and it has a molecular weight of approximately 262.35 g/mol. The compound is typically used in medicinal chemistry and pharmacology due to its potential therapeutic effects.

Currently, there is no significant scientific research available on the specific mechanism of action of Boc-Ph-Pip. However, the presence of the piperazine ring suggests potential bioactivity. Piperazine derivatives have been explored for their various biological properties, including antidepressant, anticonvulsant, and antipsychotic effects []. It is possible that Boc-Ph-Pip could serve as a precursor molecule for the synthesis of such biologically active compounds.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield tert-butyl alcohol and 4-phenylpiperazine-1-carboxylic acid.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the carboxylate group can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Reduction: Reduction of the carbonyl group in the carboxylic acid moiety could yield corresponding alcohols or amines, depending on the conditions applied.

Tert-butyl 4-phenylpiperazine-1-carboxylate has been studied for its biological activity, particularly in relation to its potential as a pharmacological agent. Research indicates that it may exhibit:

- Antidepressant Activity: Some studies suggest that piperazine derivatives can influence serotonin receptors, which are crucial in mood regulation.

- Anxiolytic Effects: The compound may have anxiolytic properties due to its interaction with neurotransmitter systems.

- Antinociceptive Properties: Preliminary investigations indicate that it may have pain-relieving effects, making it a candidate for further research in analgesic drug development.

Several synthetic routes have been developed for the preparation of tert-butyl 4-phenylpiperazine-1-carboxylate:

- Direct Esterification: One common method involves the reaction of 4-phenylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine.

- Carbamate Formation: Another approach is to form a carbamate intermediate followed by esterification.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions with other functionalized groups.

Tert-butyl 4-phenylpiperazine-1-carboxylate has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new antidepressants or anxiolytics.

- Chemical Probes: It can be utilized as a chemical probe in neuroscience research to study serotonin receptor interactions.

- Synthetic Intermediates: The compound may also act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving tert-butyl 4-phenylpiperazine-1-carboxylate focus on its binding affinity to various receptors:

Similar Compounds

Tert-butyl 4-phenylpiperazine-1-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Fluorine substitution on phenyl group | Antidepressant properties |

| N-Benzylpiperazine | Benzene ring substitution | Anxiolytic effects |

| Tert-butyl 1-piperazinocarbonitrile | Cyano group instead of carboxylic acid | Potential anti-cancer activity |

These compounds are unique due to their specific substitutions that affect their biological profiles and therapeutic potentials, making tert-butyl 4-phenylpiperazine-1-carboxylate particularly interesting for further research and development in medicinal chemistry.